pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This structure is characterized by:
- A pyrrolo[2,3-b]quinoxaline backbone, which combines a pyrrole ring fused with a quinoxaline moiety.
- A furan-2-ylmethyl substituent at the 1-position of the pyrrole ring, introducing aromatic and electron-rich properties.
Its synthesis likely involves coupling the furan-2-ylmethyl group to the pyrroloquinoxaline core, followed by esterification with pentanol .
Properties
IUPAC Name |
pentyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-6-11-28-21(26)17-18-20(24-16-10-5-4-9-15(16)23-18)25(19(17)22)13-14-8-7-12-27-14/h4-5,7-10,12H,2-3,6,11,13,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWWPURHIWZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aryl-Substituted Derivatives
Aliphatic-Substituted Derivatives
Functional Group Variations
- Amide vs. Ester Derivatives : The compound in replaces the pentyl ester with an N-pentylcarboxamide group. Amides generally exhibit higher metabolic stability but lower solubility compared to esters, impacting bioavailability .
- Ester Chain Length : Shorter chains (e.g., methyl in ) reduce lipophilicity, while longer chains (e.g., pentyl in the target compound) enhance membrane permeability but may increase toxicity risks.
Biological Activity
Pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No: 847046-12-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinoxaline core
- Furan ring
- Pentyl ester group
These structural elements contribute to its unique chemical reactivity and biological activity. The molecular formula is .
This compound interacts with specific molecular targets, modulating their activity. It is believed to bind to various enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in anticancer and antimicrobial activities .
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoxaline and furan demonstrate effectiveness against various bacterial strains. The mechanism typically involves disruption of cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to inhibit specific enzymes involved in tumor growth. For example, it may affect pathways regulated by protein kinases or other targets critical for cancer cell survival. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |
| Study B | Anticancer Effects | Showed cytotoxicity against HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study C | Mechanistic Insights | Identified enzyme targets through docking studies, revealing potential pathways for therapeutic intervention. |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other heterocyclic compounds known for their biological activities:
| Compound Type | Examples | Biological Activity |
|---|---|---|
| Quinoxaline Derivatives | Quinoxaline, 2-methylquinoxaline | Antimicrobial, anticancer |
| Furan Derivatives | Furanone compounds | Antioxidant, anti-inflammatory |
| Pyrroloquinoxaline Compounds | Pyrroloquinoxaline itself | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
